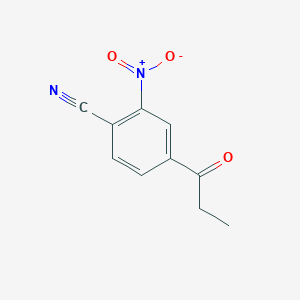
Clorhidrato de 3-(3-Metoxipropoxi)azetidina
Descripción general
Descripción
3-(3-Methoxypropoxy)azetidine hydrochloride is a chemical compound that is used in the field of research . It is also known as MPAA. It is sold in the form of a solid powder .
Molecular Structure Analysis
The molecular weight of 3-(3-Methoxypropoxy)azetidine hydrochloride is 181.66 g/mol . The InChI code for this compound is 1S/C7H15NO2.ClH/c1-9-3-2-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis
3-(3-Methoxypropoxy)azetidine hydrochloride is a solid powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Síntesis farmacéutica
Clorhidrato de 3-(3-Metoxipropoxi)azetidina: se utiliza en la síntesis de productos farmacéuticos. Su estructura sirve como bloque de construcción en la creación de diversos agentes terapéuticos. La reactividad y estabilidad del compuesto en condiciones fisiológicas lo convierten en un precursor valioso en el desarrollo de fármacos, particularmente para agentes del sistema nervioso central (SNC) .
Investigación de química orgánica
En química orgánica, este compuesto se emplea en la síntesis de moléculas orgánicas complejas. Su anillo de azetidina, un ciclo de cuatro miembros que contiene nitrógeno, es una característica clave que puede sufrir reacciones de apertura de anillo, proporcionando acceso a una gama de compuestos nitrogenados.
Ciencia de materiales
Las aplicaciones del This compound en la ciencia de materiales están surgiendo. Su potencial radica en el desarrollo de nuevos materiales poliméricos. La porción de azetidina puede actuar como una unidad monomérica que, al polimerizarse, podría dar lugar a materiales con propiedades mecánicas y químicas únicas .
Síntesis química
Este compuesto encuentra su uso en la síntesis química como intermedio. Puede estar involucrado en diversas transformaciones químicas, incluidas reacciones de alquilación, acilación y condensación, que son fundamentales para construir entidades químicas complejas .
Cromatografía
En cromatografía, el This compound se puede utilizar como un compuesto estándar o de referencia. Su firma química distintiva le permite servir como punto de referencia para identificar y cuantificar compuestos similares en mezclas .
Investigación analítica
La investigación analítica se beneficia de este compuesto a través de su papel en el desarrollo y validación de métodos. Se puede utilizar para probar la eficacia de técnicas analíticas como HPLC y GC-MS, asegurando la medición y detección precisas de analitos en diversas muestras .
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-methoxypropoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-3-2-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBPFIPNXRNTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309207-91-7 | |
| Record name | 3-(3-methoxypropoxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(1-Hydroxycyclopentyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B1469314.png)
![1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469315.png)
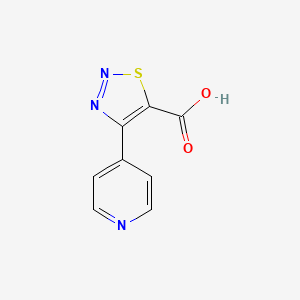
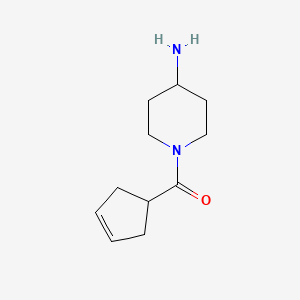


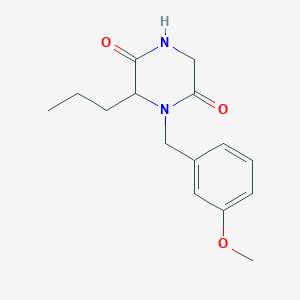
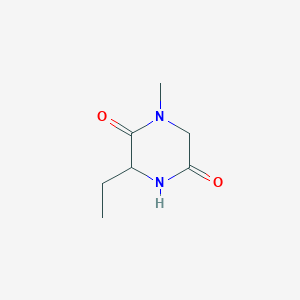

![1-[5-Bromo-2-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469329.png)

